molecular formula C6H20N6O4S B1588637 N-Ethylguanidine sulfate CAS No. 3482-86-8

N-Ethylguanidine sulfate

Cat. No. B1588637
CAS RN: 3482-86-8
M. Wt: 272.33 g/mol
InChI Key: UKQVDMIAGTYDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • N-Ethylguanidine sulfate is a chemical compound with the molecular formula C<sub>6</sub>H<sub>20</sub>N<sub>6</sub>O<sub>4</sub>S . It is also known as 1-Ethylguanidine sulfate .

  • Appearance : White to pale cream crystals or powder.

  • Melting Point : Decomposes around 244°C .

  • Odor : Odorless.

  • Solubility : Soluble in water.

  • Uses : It may be used in chemical synthesis and thermal analysis studies. Specifically, it serves as a reactant in the synthesis of 3-Ethyl-6-methyl-isocytosines .





  • Molecular Structure Analysis



    • Molecular Formula : C<sub>6</sub>H<sub>20</sub>N<sub>6</sub>O<sub>4</sub>S

    • Molecular Weight : 272.33 g/mol

    • Chemical Structure :





  • Chemical Reactions Analysis



    • Specific chemical reactions involving N-Ethylguanidine sulfate are not provided in the available data. Further research would be needed to explore its reactivity and potential reactions.




  • Scientific Research Applications

    • DNA-Adduct Formation and Mutation Induction : A study by van Zeeland et al. (1985) demonstrated that DNA-adduct formation and the induction of gene mutations were determined after treatment with ethylating agents including N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG). This suggests that DNA adducts, such as O6-ethylguanine, can be used as dosimeters for comparing frequencies of gene mutations induced by ethylating agents in different assay systems (van Zeeland et al., 1985).

    • Mutagenicity in Tobacco Mosaic Virus : Singer and Fraenkel-conrat (1969) investigated the mutagenicity of various compounds including N-methyl-N-nitroso-N′-nitroguanidine on the Tobacco Mosaic Virus (TMV). They found that N-methyl-N-nitroso-N′-nitroguanidine was highly mutagenic for TMV, highlighting its potential use in genetic studies (Singer & Fraenkel-conrat, 1969).

    • Structural Analysis of Guanethidine Monosulfate : A study by Tanaka et al. (2005) analyzed the crystal structure of guanethidine monosulfate, which includes an ethylguanidine group. Understanding these structures can be crucial for the development of new compounds with specific properties (Tanaka et al., 2005).

    • Effects on Norepinephrine Transporter : Hadrich et al. (1999) synthesized and evaluated a series of compounds structurally related to the norepinephrine transporter, including 1-(1-naphthylmethyl)guanidinium sulfate. These compounds are potential imaging agents for neuroblastoma, a cancer that commonly affects children (Hadrich et al., 1999).

    • Degradation of Wastewater Components : Research by Williams et al. (1989) focused on the degradation of nitroguanidine wastewater components, including guanidine nitrate and sulfate. This study is significant for environmental monitoring and the treatment of industrial waste (Williams et al., 1989).

    • Induction of Gastric Carcinomas : A study by Ohgaki et al. (1986) investigated the carcinogenic potential of N-Ethyl-N'-nitro-N-nitrosoguanidine (ENNG) in nonhuman primates. This research contributes to the understanding of the carcinogenic effects of such compounds and their potential impact on human health (Ohgaki et al., 1986).

    Safety And Hazards

    It may cause skin and eye irritation. Proper handling precautions are necessary.



  • Future Directions



    • Research on N-Ethylguanidine sulfate could focus on its potential applications in drug development, catalysis, or other chemical processes.

    • Investigate its interactions with other compounds and its role in biological systems.




    Please note that this analysis is based on available data, and further scientific studies would be needed to explore N-Ethylguanidine sulfate comprehensively. If you have any specific questions or need additional details, feel free to ask!


    properties

    IUPAC Name

    carbamimidoyl(ethyl)azanium;sulfate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/2C3H9N3.H2O4S/c2*1-2-6-3(4)5;1-5(2,3)4/h2*2H2,1H3,(H4,4,5,6);(H2,1,2,3,4)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UKQVDMIAGTYDFN-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC[NH2+]C(=N)N.CC[NH2+]C(=N)N.[O-]S(=O)(=O)[O-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H20N6O4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Related CAS

    503-69-5 (Parent)
    Record name Ethylguanidinium sulphate (2:1)
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003482868
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

    Molecular Weight

    272.33 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-Ethylguanidine sulfate

    CAS RN

    3482-86-8
    Record name Ethylguanidinium sulphate (2:1)
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003482868
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Ethylguanidinium sulphate (2:1)
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.426
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    N-Ethylguanidine sulfate
    Reactant of Route 2
    N-Ethylguanidine sulfate
    Reactant of Route 3
    N-Ethylguanidine sulfate
    Reactant of Route 4
    N-Ethylguanidine sulfate
    Reactant of Route 5
    N-Ethylguanidine sulfate
    Reactant of Route 6
    N-Ethylguanidine sulfate

    Citations

    For This Compound
    7
    Citations
    MI Fauth - Analytical Chemistry, 1960 - ACS Publications
    … The thermal behavior of guanidine sulfate, Nethylguanidine sulfate, guanidine nitrate, and nitroguanidine has alsobeen studied. The impact sensitivity of the six styphnates and some of …
    Number of citations: 20 pubs.acs.org
    R Custelcean, L Craciun - Tetrahedron, 2000 - Elsevier
    … Thus, 3 and 4 were obtained as byproducts in the condensation of N-ethylguanidine sulfate (11) with ethyl 2-ethylacetoacetate (12) and ethyl 2-n-propylacetoacetate (13), respectively (…
    Number of citations: 4 www.sciencedirect.com
    TW Bell, AB Khasanov, MGB Drew - Journal of the American …, 2002 - ACS Publications
    … Addition of guanidine hydrochloride, N-methylguanidine hydrochloride, or N-ethylguanidine sulfate to aqueous solutions of dipotassium salts of 3, 4, or 5 results in the formation of …
    Number of citations: 46 pubs.acs.org
    J Jordan, J Meier, EJ Billingham… - Analytical …, 1960 - ACS Publications
    … The thermal behavior of guanidine sulfate, Nethylguanidine sulfate, guanidine nitrate, and nitroguanidine has alsobeen studied. The impact sensitivity of the six styphnates and some of …
    Number of citations: 0 pubs.acs.org
    JM Mellor, SR Schofield, SR Korn - Tetrahedron, 1997 - Elsevier
    The reactions of hydroxylamine, hydrazines, thiourea and guanidines with ketene dithioacetals are reported. The chemo- and regioselective aspects of the synthesis of the heterocyclic …
    Number of citations: 16 www.sciencedirect.com
    AB Khasanov - 2000 - search.proquest.com
    … of N-ethylguanidine sulfate and (B) before addition of the guest Figure 11. *H NMR titration of receptor 6H (1 mM) with guanidinium hydrochloride in DMSO-d6 Figure 12. Plot of *H NMR …
    Number of citations: 2 search.proquest.com
    PL Barker, PL Gendler, H Rapoport - The Journal of Organic …, 1981 - ACS Publications
    The site of acylation in difunctional compounds containing an amine and either an amidine or guanidine can be determined from the ultraviolet absorption spectrum of the acylated …
    Number of citations: 69 pubs.acs.org

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.